

Nitrovin hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrovin hydrochloride

Cat. No.: B1678374

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In-Depth Technical Guide: Nitrovin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative, is a compound of significant interest due to its established antibacterial properties and emerging potential as an anticancer agent. This technical guide provides a comprehensive overview of **Nitrovin hydrochloride**, including its chemical identity, molecular structure, and a detailed examination of its biological activities. The document summarizes key quantitative data on its efficacy against various cancer cell lines and bacterial strains, outlines experimental protocols for its study, and elucidates its mechanism of action, primarily focusing on its role as an inhibitor of thioredoxin reductase 1 (TrxR1).

Chemical Identity and Molecular Structure

Property	Value
Chemical Name	2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride
CAS Number	2315-20-0[1]
Molecular Formula	C ₁₄ H ₁₃ ClN ₆ O ₆ [2]
Molecular Weight	396.74 g/mol [2]
Canonical SMILES	<chem>C1=C(OC(=C1)--INVALID-LINK--[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)--INVALID-LINK--[O-].Cl</chem>
InChI Key	ZEGPTFVBNBCAHZ-UHFFFAOYSA-N

Molecular Structure:

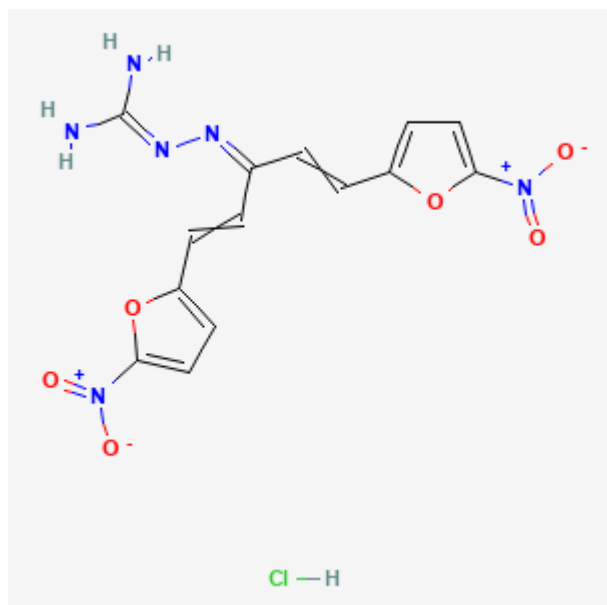


Figure 1: 2D structure of **Nitrovin hydrochloride**.

Anticancer Activity

Recent studies have highlighted the potential of **Nitrovin hydrochloride** as an anticancer agent. It has demonstrated significant cytotoxicity across a panel of cancer cell lines.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line	Cancer Type	IC ₅₀ (μM)
Various Tumor and Normal Cells	-	1.31 - 6.60[3]

Note: A detailed table with IC₅₀ values for specific cancer cell lines is not yet publicly available in the reviewed literature. The provided range is based on a study indicating broad-spectrum activity.

Experimental Protocol: Determination of IC₅₀ by MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of **Nitrovin hydrochloride** on cancer cell lines.

Materials:

- **Nitrovin hydrochloride**
- Cancer cell lines of interest
- Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **Nitrovin hydrochloride** in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **Nitrovin hydrochloride**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Assay:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Antibacterial Activity

Nitrovin hydrochloride has been historically used as an antibacterial growth promoter.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial Species	MIC (µg/mL)
Escherichia coli	Bacteriostatic at 16, Bactericidal at 32 (for a related compound G1)

Note: Specific MIC values for a broad range of bacterial species for **Nitrovin hydrochloride** are not readily available in the reviewed literature. The data for the related nitrovinylfuran compound G1 is provided for reference.

Experimental Protocol: Determination of MIC by Broth Microdilution

This protocol describes a standard method for determining the MIC of **Nitrovin hydrochloride** against bacterial strains.

Materials:

- **Nitrovin hydrochloride**
- Bacterial strains of interest
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Sterile 96-well plates
- Spectrophotometer
- Incubator

Procedure:

- **Inoculum Preparation:** Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the wells.
- **Compound Dilution:** Prepare a stock solution of **Nitrovin hydrochloride**. Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to obtain a range of concentrations.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of **Nitrovin hydrochloride** at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Mechanism of Action and Signaling Pathway

Nitrovin hydrochloride's anticancer activity is primarily attributed to its ability to target and inhibit thioredoxin reductase 1 (TrxR1).

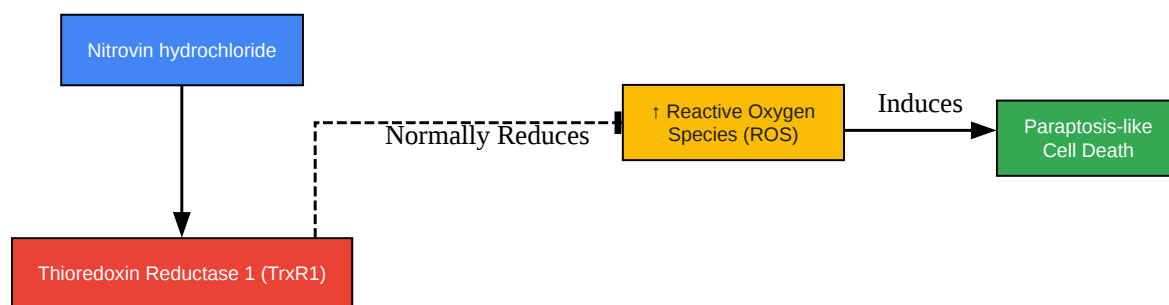
Inhibition of Thioredoxin Reductase 1

TrxR1 is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance and is often overexpressed in cancer cells. By inhibiting TrxR1, **Nitrovin hydrochloride** disrupts this balance, leading to an increase in reactive oxygen species (ROS).

[1]

Signaling Pathway of Nitrovin-Induced Cell Death

The inhibition of TrxR1 by **Nitrovin hydrochloride** initiates a cascade of events leading to a form of programmed cell death known as paraptosis-like cell death.



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Caption: Signaling pathway of **Nitrovin hydrochloride**-induced cell death.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of **Nitrovin hydrochloride** (2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine hydrochloride) is not readily found in the reviewed literature. However, the synthesis of related guanidine derivatives often involves the reaction of a suitable precursor with a guanidinylation agent. For nitrofuran compounds, the synthesis typically starts from furan derivatives that undergo nitration.

Conclusion

Nitrovin hydrochloride is a molecule with a dual role as an antibacterial and a potential anticancer agent. Its mechanism of action, centered on the inhibition of TrxR1, presents a promising avenue for the development of novel cancer therapies. Further research is warranted to fully elucidate its anticancer efficacy across a wider range of malignancies and to establish detailed protocols for its synthesis and clinical application. This technical guide provides a foundational resource for professionals engaged in the research and development of this promising compound.

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- To cite this document: BenchChem. [Nitrovin hydrochloride CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678374#nitrovin-hydrochloride-cas-number-and-molecular-structure]

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